3-Amino-2-methylpropanoic acid hydrochloride
Overview
Description
3-Amino-2-methylpropanoic acid hydrochloride, also known as (S)-3-Amino-2-methylpropanoic acid hydrochloride, is a chemical compound with the CAS Number: 925704-45-6 . It has a molecular weight of 139.58 . This compound is also known as 3-Aminoisobutyric acid, a product formed by the catabolism of thymine .
Molecular Structure Analysis
The molecular structure of 3-Amino-2-methylpropanoic acid hydrochloride is represented by the formula C4H10ClNO2 . The InChI code for the compound is 1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m0./s1 .Physical And Chemical Properties Analysis
3-Amino-2-methylpropanoic acid hydrochloride is a solid at room temperature . It has a molecular weight of 139.58 . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications
Synthesis of Complex Compounds
3-Amino-2-methylpropanoic acid hydrochloride is a versatile building block that can be used in the synthesis of complex compounds . It can be used to create a wide range of products, including pharmaceuticals, agrochemicals, flavors, fragrances, dyes, and pigments .
Research Chemicals
This compound is also used in the production of research chemicals . These chemicals are used in various scientific experiments and studies to understand the properties and reactions of different substances .
Pharmaceuticals
3-Amino-2-methylpropanoic acid hydrochloride is used in the production of pharmaceuticals . It can be used to create drugs that treat various diseases and conditions .
Agrochemicals
This compound is used in the production of agrochemicals . These chemicals are used in agriculture to protect crops from pests and diseases, and to enhance crop yield .
Flavors and Fragrances
3-Amino-2-methylpropanoic acid hydrochloride is used in the production of flavors and fragrances . It can be used to create a wide range of scents and tastes for various products .
Dyes and Pigments
This compound is used in the production of dyes and pigments . These substances are used to color various products, including textiles, paints, and plastics .
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-2-methylpropanoic acid, also known as α-Methyl-β-alanine, is primarily involved in the pyrimidine degradation pathway . The compound is a product of the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase (EC 3.5.1.6) . This enzyme is the primary target of the compound and plays a crucial role in the last step of pyrimidine degradation .
Mode of Action
It is known that the compound interacts with its target enzyme, beta-ureidopropionase, to facilitate the degradation of pyrimidines . This interaction results in changes in the biochemical pathways related to pyrimidine metabolism .
Biochemical Pathways
3-Amino-2-methylpropanoic acid is involved in the pyrimidine degradation pathway . It is produced from the conversion of N-carbamyl-beta-aminoisobutyric acid by the enzyme Beta-ureidopropionase . This is the last step in the degradation of pyrimidines, which are key components of nucleic acids . The downstream effects of this pathway include the production of beta-alanine, a component of several biochemically significant compounds .
Result of Action
The molecular and cellular effects of 3-Amino-2-methylpropanoic acid’s action are primarily related to its role in pyrimidine degradation . By facilitating the last step of this process, the compound contributes to the regulation of nucleic acid metabolism . Deficiency in the enzyme Beta-ureidopropionase, with which the compound interacts, is associated with neurological abnormalities .
properties
IUPAC Name |
3-amino-2-methylpropanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2.ClH/c1-3(2-5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGGBOMJVYQTWRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40502513 | |
Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-methylpropanoic acid hydrochloride | |
CAS RN |
28267-25-6 | |
Record name | 3-Amino-2-methylpropanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40502513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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